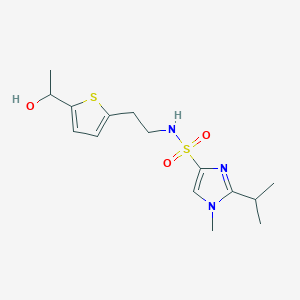

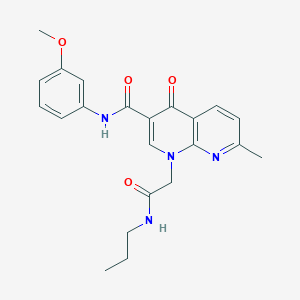

![molecular formula C8H9NOS B2404244 2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde CAS No. 2361610-10-6](/img/structure/B2404244.png)

2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques

Efficient synthetic routes have been developed for compounds like 2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde, focusing on various heterocyclic compounds and their derivatives, which are significant in the pharmaceutical industry. These synthesis techniques are essential for producing novel compounds with potential medicinal properties (Nikhila, Batakurki, & Yallur, 2020).

Characterization of Compounds

The synthesized compounds are characterized using various spectroscopic methods, such as infra-red spectroscopy, nuclear magnetic resonance, and LC-MS spectral data. This characterization is crucial for confirming the structural integrity of the new compounds (Nikhila, Batakurki, & Yallur, 2020).

Potential Bioactive Properties

Antioxidant Studies

Some of the synthesized derivatives exhibit significant antioxidant properties. For example, a specific compound demonstrated a 95% inhibition rate at certain concentrations, highlighting its potential as an antioxidant agent (Nikhila, Batakurki, & Yallur, 2020).

Bioactive Substance Potential

The creation of new 1,3-thiazole derivatives, derived from similar compounds, has generated interest due to their potential as bioactive substances. This suggests a wide array of applications in the biomedical field, possibly extending to therapeutic uses (Sinenko et al., 2016).

Applications in Organic Synthesis

Heterocyclic Synthesis

These compounds are used in the synthesis of heterocycles, demonstrating their versatility in organic chemistry. Their role as synthons for primary amines also showcases their utility in the preparation of amino acids and related organic compounds (Schöllkopf, 1979).

Intramolecular Reactions

The compounds exhibit interesting behaviors in intramolecular reactions, such as amidation, leading to the synthesis of novel heterocyclic systems. This underlines their significance in advanced organic synthesis and the development of new chemical entities (Kolavi, Hegde, & Khazi, 2006).

Propriétés

IUPAC Name |

2-[(1R,2R)-2-methylcyclopropyl]-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-5-2-7(5)8-9-3-6(4-10)11-8/h3-5,7H,2H2,1H3/t5-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSACYAONIVUIDS-IYSWYEEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC=C(S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C2=NC=C(S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)

![3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404169.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)

![N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2404178.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)

![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate](/img/structure/B2404180.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)